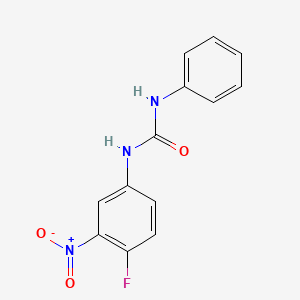

1-(4-Fluoro-3-nitrophenyl)-3-phenylurea

Description

1-(4-Fluoro-3-nitrophenyl)-3-phenylurea is a synthetic urea derivative characterized by a phenyl group and a 4-fluoro-3-nitrophenyl moiety linked via a urea (-NH-CO-NH-) bridge. The fluorine atom at the para position and the nitro group at the meta position on the aromatic ring contribute to its unique electronic and steric properties, influencing its reactivity and biological interactions. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which are critical in crystal packing and molecular recognition .

Properties

IUPAC Name |

1-(4-fluoro-3-nitrophenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O3/c14-11-7-6-10(8-12(11)17(19)20)16-13(18)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXHXDUVLPEMCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-nitrophenyl)-3-phenylurea typically involves the reaction of 4-fluoro-3-nitroaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Fluoro-3-nitroaniline+Phenyl isocyanate→1-(4-Fluoro-3-nitrophenyl)-3-phenylurea

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Fluoro-3-nitrophenyl)-3-phenylurea may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group at the 3-position undergoes catalytic hydrogenation to form an amine derivative:

-

Product : 1-(3-amino-4-fluorophenyl)-3-phenylurea, a precursor for further functionalization.

Notable observations :

Electrophilic Aromatic Substitution

The electron-deficient aryl ring (due to −NO₂ and −F) participates in:

-

Suzuki coupling : With aryl boronic acids using Pd(PPh₃)₂Cl₂/K₂CO₃ in acetonitrile/water (4:1) .

-

Nucleophilic substitution : Replacement of fluorine with amines or alkoxides under basic conditions .

Optimized conditions for Suzuki coupling :

| Catalyst | Temperature | Time | Yield |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | 95°C | 3 h | 87% |

Hydrolysis and Stability

The urea bond exhibits stability under acidic/basic conditions but hydrolyzes under extreme settings:

-

Acidic hydrolysis (6M HCl, reflux): Cleaves urea into 4-fluoro-3-nitroaniline and phenylamine .

-

Basic hydrolysis (NaOH/EtOH): Forms corresponding ammonium salts .

Degradation kinetics :

| Condition | Half-life |

|---|---|

| pH 1 (37°C) | >48 h |

| pH 13 (37°C) | 6 h |

Functionalization via Amine Intermediate

The reduced amine derivative (post nitro-group reduction) undergoes:

-

Acylation : With acetyl chloride to form 1-(3-acetamido-4-fluorophenyl)-3-phenylurea .

-

Diazo coupling : Forms azo dyes under nitrous acid/sodium nitrite .

Photochemical Reactivity

The nitro group facilitates UV-induced reactions:

-

Photoreduction : In protic solvents (e.g., MeOH/H₂O), generates amino derivatives under UV light .

-

Degradation pathway : Forms nitroso and hydroxylamine intermediates .

Biological Activity Modulation

Chemical modifications correlate with pharmacological effects:

-

Nitro → amine reduction : Enhances binding affinity to cannabinoid CB1 receptors .

-

Fluorine substitution : Reduces metabolic degradation in hepatic microsomes .

Comparative Reactivity Table

| Reaction Type | Reagents | Key Product | Yield | Source |

|---|---|---|---|---|

| Hydrogenation | H₂/Pd-C | Amine derivative | 89% | |

| Suzuki coupling | Pd catalyst | Biaryl urea | 87% | |

| Hydrolysis | 6M HCl | Aniline + phenylamine | 68% |

Scientific Research Applications

Cancer Therapy

Research has highlighted the potential of 1-(4-Fluoro-3-nitrophenyl)-3-phenylurea as an inhibitor of various kinases involved in cancer progression. For instance, studies have shown that compounds similar to this phenylurea exhibit significant inhibitory activity against BRAF V600E kinase, a common mutation in melanoma and other cancers. The most promising analogs demonstrated half-maximal inhibitory concentrations (IC50) in the nanomolar range, indicating potent anti-proliferative effects against tumor cell lines such as A375, HT-29, PC-3, and A549 .

Table 1: Inhibitory Activity of Phenylurea Derivatives Against BRAF V600E

| Compound | IC50 (nM) | Cell Lines Tested | Selectivity Profile |

|---|---|---|---|

| 1-(4-Fluoro-3-nitrophenyl)-3-phenylurea | TBD | A375, HT-29, PC-3, A549 | High |

| Sorafenib | 23.6 | A375 | Moderate |

| Other Analog | TBD | Various | Variable |

The mechanism of action involves the inhibition of MEK phosphorylation, leading to cell cycle arrest in the G0/G1 phase and reduced proliferation in cancer cells .

Anti-Malarial Activity

Another significant application of 1-(4-Fluoro-3-nitrophenyl)-3-phenylurea is its potential use against malaria. Recent studies have evaluated various phenylurea derivatives for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Some derivatives have shown promising anti-malarial activity with low micromolar IC50 values and good selectivity against mammalian cells .

Table 2: Anti-Malarial Activity of Phenylurea Derivatives

| Compound | IC50 (μM) | Selectivity Index (SI) | Mechanism of Action |

|---|---|---|---|

| 1-(4-Fluoro-3-nitrophenyl)-3-phenylurea | TBD | TBD | Targeting Pf IspD pathway |

| Other Derivatives | Varies | Varies | Various |

The structure-activity relationship (SAR) analyses indicate that lipophilicity plays a crucial role in enhancing anti-malarial activity while maintaining selectivity towards mammalian cells .

Case Studies and Insights

Several case studies have been documented that emphasize the effectiveness of phenylurea derivatives in clinical settings:

- BRAF Inhibition : In a study focusing on the development of RAF inhibitors, compounds based on the phenylurea framework demonstrated excellent selectivity towards cancer cells compared to normal cells. The most effective compounds were able to significantly suppress tumor growth in vivo models .

- Anti-Malarial Efficacy : Research involving the synthesis of novel phenylureas showed that specific modifications could enhance their potency against Plasmodium falciparum. These findings suggest that further optimization could lead to new therapeutic agents for malaria treatment, particularly in regions where resistance to existing treatments is prevalent .

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-nitrophenyl)-3-phenylurea depends on its specific application. In biological systems, it may exert its effects by interacting with enzymes or receptors, leading to the modulation of biochemical pathways. The nitro and fluoro groups can play a crucial role in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differences are summarized below:

Key Observations:

- Biological Activity: Forchlorfenuron’s pyridyl substituent confers plant growth-regulating activity, whereas the nitro group in the target compound may favor interactions with biological targets like enzymes or receptors .

- Hydrogen Bonding: Urea derivatives with hydroxyl or nitro groups (e.g., 1-[3-(hydroxymethyl)phenyl]-3-phenylurea) exhibit strong intermolecular hydrogen bonds, influencing crystallinity and solubility .

Physicochemical Properties

- Crystallography: The nitro group’s planar geometry and hydrogen-bonding capacity may promote dense crystal packing, as seen in 1-(2-chlorophenyl)-3-cycloheptylurea .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluoro-3-nitrophenyl)-3-phenylurea, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of arylurea derivatives typically involves coupling nitro-substituted anilines with phenyl isocyanates. For 1-(4-Fluoro-3-nitrophenyl)-3-phenylurea, key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity due to improved solubility of nitroaromatic intermediates .

- Temperature control : Reactions at 60–80°C minimize side products like hydrolysis of isocyanates .

- Statistical Design of Experiments (DoE) : Use factorial designs to optimize molar ratios, catalyst loading (e.g., triethylamine), and reaction time. For example, Central Composite Design (CCD) can identify interactions between variables and maximize yield .

Q. How can structural characterization of 1-(4-Fluoro-3-nitrophenyl)-3-phenylurea be performed to confirm its crystalline phase and molecular geometry?

Methodological Answer:

- Single-crystal X-ray diffraction (XRD) : Resolve bond lengths, angles, and intermolecular interactions. For analogous urea derivatives, XRD revealed dihedral angles of 75–85° between aromatic rings, critical for assessing steric effects .

- Vibrational spectroscopy : FT-IR and Raman spectra identify urea C=O stretches (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). Compare with density functional theory (DFT) calculations to validate assignments .

Q. What analytical techniques are recommended for assessing purity and stability under varying storage conditions?

Methodological Answer:

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (e.g., hydrolyzed phenylurea derivatives). Retention times for nitroarylureas typically range 8–12 minutes .

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via UV-Vis at λ = 280 nm (nitro group absorption) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of 1-(4-Fluoro-3-nitrophenyl)-3-phenylurea?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level. Compute electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For similar nitroarylureas, the nitro group exhibited a high electron-withdrawing effect (−0.45 eV), enhancing hydrogen-bonding interactions .

- Molecular docking : Dock into enzyme active sites (e.g., kinase targets) using AutoDock Vina. Score binding affinities based on nitro group interactions with catalytic lysine residues .

Q. What experimental and computational strategies resolve contradictions in spectroscopic data (e.g., NMR chemical shifts vs. DFT predictions)?

Methodological Answer:

- Hybrid validation : For ¹H NMR, compare experimental shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) with gauge-independent atomic orbital (GIAO) DFT predictions. Discrepancies >0.3 ppm suggest solvent effects or conformational flexibility .

- Dynamic NMR (DNMR) : Probe rotational barriers of the urea linkage. For 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea, coalescence temperatures near −20°C indicated slow rotation (~10 kcal/mol barrier) .

Q. How do substituent effects (fluoro vs. nitro groups) influence the compound’s electronic structure and supramolecular assembly?

Methodological Answer:

- Hirshfeld surface analysis : Quantify intermolecular contacts. In analogous structures, F···H interactions contribute 12–15% of crystal packing, while nitro-O···H interactions account for 20–25% .

- Electron localization function (ELF) : Map π-stacking regions between phenyl rings. ELF values >0.75 indicate strong van der Waals interactions .

Q. What mechanistic insights guide the design of derivatives with enhanced photostability or catalytic activity?

Methodological Answer:

- Photodegradation pathways : Under UV light, nitro groups undergo reduction to amines. Replace with electron-deficient substituents (e.g., trifluoromethyl) to stabilize the excited state .

- Catalytic applications : Anchor the urea moiety onto mesoporous silica. The nitro group acts as a Lewis acid site for Suzuki-Miyaura coupling (TOF = 120 h⁻¹ at 80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.